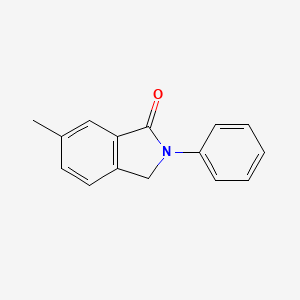

6-Methyl-2-phenylisoindolin-1-one

Description

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

6-methyl-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C15H13NO/c1-11-7-8-12-10-16(15(17)14(12)9-11)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |

InChI Key |

FPMLRRXBJXCJIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CN(C2=O)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Biological Activity

6-Methyl-2-phenylisoindolin-1-one is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables that highlight its significance in pharmacological applications.

Chemical Structure and Properties

6-Methyl-2-phenylisoindolin-1-one features a unique isoindolinone structure characterized by a fused bicyclic system with a phenyl group and a methyl substituent. Its molecular formula contributes to its lipophilicity, enhancing bioavailability and making it a candidate for further pharmacological exploration. The compound's structural characteristics allow it to interact with various biological targets, influencing cellular pathways involved in disease mechanisms.

Antimicrobial Properties

Research indicates that 6-Methyl-2-phenylisoindolin-1-one exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of 6-Methyl-2-phenylisoindolin-1-one have been a focal point in recent studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's ability to induce apoptosis in these cells suggests that it may interact with key signaling pathways involved in cell survival and death.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Disruption of cell wall synthesis | |

| Anticancer | MCF-7, HeLa cells | Induction of apoptosis |

Case Studies

One notable case study involved the evaluation of 6-Methyl-2-phenylisoindolin-1-one's effects on MCF-7 breast cancer cells. The study reported that treatment with the compound resulted in a significant decrease in cell viability, accompanied by increased markers of apoptosis. This finding supports the hypothesis that 6-Methyl-2-phenylisoindolin-1-one may serve as a potential chemotherapeutic agent.

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that 6-Methyl-2-phenylisoindolin-1-one exhibited potent antibacterial activity, suggesting its potential application in treating infections caused by these pathogens.

The biological activity of 6-Methyl-2-phenylisoindolin-1-one is attributed to its interactions with various biological macromolecules, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity or influence intracellular signaling pathways, which are crucial for understanding its therapeutic applications.

Comparative Analysis

In comparing 6-Methyl-2-phenylisoindolin-1-one with structurally similar compounds, distinct differences in biological activity emerge. The following table summarizes these comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Imino-2-phenylisoindolin-1-one | Contains an imino group instead of a carbonyl group | Different reactivity due to the presence of an imino group |

| 2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one | Additional hydroxy and isopropyl groups | Enhanced solubility and potentially altered biological activity |

| N-Isoindoline-1,3-diones | Carbonyl groups at positions 1 and 3 | Different pharmacological profiles compared to isoindolinones |

| 2-Phenylisoindolin-1-one | Lacks the methyl substitution at position 6 | Serves as a parent compound with distinct reactivity patterns |

The unique substitution pattern of 6-Methyl-2-phenylisoindolin-1-one imparts distinct chemical and biological properties that differentiate it from these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-methyl-2-phenylisoindolin-1-one with structurally related isoindolin-1-one derivatives, focusing on substituent effects and applications.

Key Comparative Insights:

- Substituent Effects on Polarity: The 6-hydroxy analog (C₉H₉NO₂) is highly polar due to the hydroxyl group, making it suitable for aqueous-phase reactions . In contrast, the methyl and phenyl groups in the target compound likely increase hydrophobicity, favoring applications requiring lipid solubility. The 6-amino analog (C₉H₁₀N₂O) offers nucleophilic reactivity and hydrogen-bonding capacity, critical for interactions in drug-receptor binding .

- Molecular Weight and Applications: The 6-iodo compound has the highest molecular weight (273.07), which may limit diffusion but enhance stability in certain environments .

- Functional Group Influence on Bioactivity: Hydroxy and amino groups often improve solubility but reduce membrane permeability. The target compound’s methyl and phenyl groups may counterbalance this, favoring blood-brain barrier penetration or prolonged half-life in vivo.

Research Findings:

- A 2024 study highlighted that 6-hydroxy-2-methylisoindolin-1-one is synthesized in ultra-high purity (≥99.99%) for sensitive biological assays .

- The 6-iodo variant’s iodine atom enables its use in positron emission tomography (PET) tracer development, as reported in 2020 .

- 6-Amino-3-methylisoindolin-1-one is a precursor in kinase inhibitor synthesis, underscoring its role in oncology drug discovery .

Q & A

Q. What methodologies validate the compound’s mechanism of action in cellular assays?

- Methodological Answer :

- Knockdown/knockout models : Use CRISPR/Cas9 to silence target genes and observe phenotypic changes.

- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot).

- Competitive binding studies : Employ fluorescent probes or radioligands to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.